The synthesis of ezlopitant metabolite M12 involves both microbial biotransformation and chemical synthesis methods. In vivo studies indicate that the metabolism of ezlopitant leads to several key metabolites, including M12. The metabolic pathway begins with the action of gut microbiota on the parent compound, resulting in intermediate metabolites that are further modified by cytochrome P450 enzymes.
The synthesis can be summarized in the following steps:
Ezlopitant metabolite M12 undergoes several chemical reactions during its metabolic process:
These reactions illustrate the compound's transformation from ezlopitant through various enzymatic processes.
The mechanism of action for ezlopitant metabolite M12 involves its interaction with neurokinin-1 receptors. Upon administration, ezlopitant is metabolized into M12, which retains antagonist properties against these receptors. This action inhibits the binding of substance P, thereby modulating pain signaling pathways.
The detailed mechanism can be summarized as follows:
Ezlopitant metabolite M12 exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and its potential therapeutic applications.
Ezlopitant metabolite M12 has several scientific applications:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: